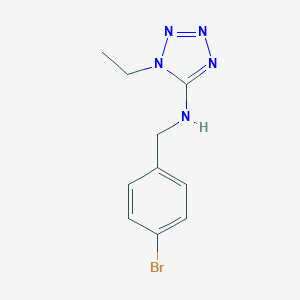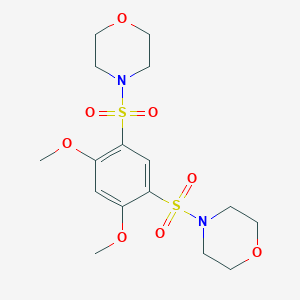![molecular formula C14H12BrNO4 B275736 2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)
2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BMBN, and is a member of the nitrobenzene family of compounds. In
Applications De Recherche Scientifique
BMBN has been shown to have a wide range of potential applications in scientific research. One of the primary uses of BMBN is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has been shown to be highly selective for the detection of ROS, making it a valuable tool for studying oxidative stress and related cellular processes.
In addition to its use as a fluorescent probe, BMBN has also been investigated for its potential as an anti-cancer agent. Studies have shown that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of BMBN is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can then interact with cellular components, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
BMBN has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the detection of ROS in living cells. This compound has also been shown to have potential as an anti-inflammatory agent, although further research is needed to fully understand its mechanism of action in this context.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BMBN in lab experiments is its high selectivity for the detection of ROS. This makes it a valuable tool for studying oxidative stress and related cellular processes. However, one limitation of using BMBN is that it can be toxic to cells at high concentrations, which can complicate experiments.
Orientations Futures
There are a number of potential future directions for research on BMBN. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another potential direction for research is the investigation of BMBN's anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BMBN and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of BMBN can be achieved through a multi-step process that involves the reaction of 3-methoxybenzyl alcohol with 2-bromo-4-nitrophenol in the presence of an acid catalyst. This reaction results in the formation of 2-bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene, which can be purified through recrystallization to yield a high-quality product.
Propriétés
Formule moléculaire |
C14H12BrNO4 |
|---|---|
Poids moléculaire |
338.15 g/mol |
Nom IUPAC |
2-bromo-1-[(3-methoxyphenyl)methoxy]-4-nitrobenzene |
InChI |
InChI=1S/C14H12BrNO4/c1-19-12-4-2-3-10(7-12)9-20-14-6-5-11(16(17)18)8-13(14)15/h2-8H,9H2,1H3 |
Clé InChI |
OQPALWBUDOPUDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
SMILES canonique |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)



![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
